molecular formula C20H42HgO4 B14380980 Bis(2,2-di-tert-butoxyethyl)mercury CAS No. 87989-34-2

Bis(2,2-di-tert-butoxyethyl)mercury

Cat. No.: B14380980
CAS No.: 87989-34-2
M. Wt: 547.1 g/mol
InChI Key: LNUKVSDWIRGJQV-UHFFFAOYSA-N
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Description

Bis(2,2-di-tert-butoxyethyl)mercury is an organomercury compound characterized by two 2,2-di-tert-butoxyethyl ligands bonded to a central mercury atom. Its structure features bulky tert-butoxy groups, which confer steric hindrance and influence its physicochemical properties, including stability, solubility, and reactivity.

Properties

CAS No.

87989-34-2

Molecular Formula

C20H42HgO4

Molecular Weight

547.1 g/mol

IUPAC Name

bis[2,2-bis[(2-methylpropan-2-yl)oxy]ethyl]mercury

InChI

InChI=1S/2C10H21O2.Hg/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*8H,1H2,2-7H3;

InChI Key

LNUKVSDWIRGJQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(C[Hg]CC(OC(C)(C)C)OC(C)(C)C)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,2-di-tert-butoxyethyl)mercury typically involves the reaction of mercury(II) acetate with 2,2-di-tert-butoxyethanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2-di-tert-butoxyethyl)mercury undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.

    Reduction: Reduction reactions can convert the compound back to elemental mercury.

    Substitution: The 2,2-di-tert-butoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong nucleophile, such as sodium methoxide, and are carried out in polar solvents like methanol or ethanol.

Major Products Formed

    Oxidation: Mercury(II) oxide and tert-butyl alcohol.

    Reduction: Elemental mercury and 2,2-di-tert-butoxyethanol.

    Substitution: Various substituted mercury compounds depending on the nucleophile used.

Scientific Research Applications

Bis(2,2-di-tert-butoxyethyl)mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It is used in the manufacturing of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which bis(2,2-di-tert-butoxyethyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been the subject of extensive research to understand its toxicological effects.

Comparison with Similar Compounds

Physicochemical Properties

Key properties of Bis(2,2-di-tert-butoxyethyl)mercury and analogous compounds are summarized below:

Property This compound Bis(heptafluoroisopropyl)mercury Dimethylmercury
Molecular Formula C₁₈H₃₈HgO₄ C₆F₁₄Hg C₂H₆Hg
Molecular Weight (g/mol) ~500 ~454 ~230
Solubility Low in water; soluble in organic solvents Insoluble in water; fluorophilic solvents Low water solubility
Stability High (steric protection) Moderate (fluorinated groups) Low (volatile, decomposes)
Toxicity High (organomercury class) Extreme (bioaccumulative) Extreme (neurotoxic)

Notes:

  • The tert-butoxy groups in this compound reduce its volatility compared to smaller alkylmercury compounds like dimethylmercury .
  • Bis(heptafluoroisopropyl)mercury, with fluorinated ligands, exhibits unique reactivity in fluorocarbon systems but shares high toxicity risks .

Environmental and Health Impacts

Organomercury compounds, including this compound, are bioaccumulative and toxic to nervous systems. Key comparisons:

Parameter This compound Methylmercury Inorganic Mercury (Hg²⁺)
Bioaccumulation Factor Moderate (lipophilic ligands) Very High Low
Neurological Toxicity Severe Severe Moderate (renal toxicity)
Environmental Persistence High (stable C-Hg bonds) High Low (reacts with ligands)

Notes:

  • Methylmercury remains the most hazardous due to its ability to cross the blood-brain barrier, but bulky organomercury compounds like this compound may exhibit delayed toxicity due to slower metabolic breakdown .

Adsorption and Environmental Fate

Comparative adsorption efficiency of mercury-containing compounds (from gas-phase studies):

Material Adsorption Capacity (mg/g) Target Mercury Species Reference
MnFe₂O₄ Nanoparticles 12.5 Hg⁰ (elemental mercury)
Activated Carbon 8.2 HgCl₂ (ionic mercury)
Organomercury Compounds N/A Not studied (volatility limits)


Insights :

  • This compound’s low volatility reduces its interaction with adsorption materials designed for ionic or elemental mercury .

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